molecular formula C16H17NO B1215751 N-Desmethylnefopam CAS No. 46868-19-3

N-Desmethylnefopam

Cat. No.: B1215751
CAS No.: 46868-19-3
M. Wt: 239.31 g/mol
InChI Key: ZMOHJRCONJZNKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylnefopam typically involves the demethylation of nefopam. One common method includes the use of phenylmagnesium bromide in ether, which is added dropwise to a solution of nefopam hydrochloride . The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethylnefopam undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Nefopam N-oxide.

    Reduction: It can be reduced back to nefopam under specific conditions.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Nefopam N-oxide and other substituted derivatives of this compound .

Scientific Research Applications

N-Desmethylnefopam is extensively studied in various fields:

    Chemistry: It is used to study the pharmacokinetics and metabolism of nefopam.

    Biology: It helps in understanding the biological pathways and mechanisms of action of nefopam.

    Medicine: It is investigated for its potential therapeutic effects and its role in pain management.

    Industry: It is used in the development of new analgesic drugs and formulations

Mechanism of Action

N-Desmethylnefopam exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which enhances the levels of these neurotransmitters in the synaptic cleft. This leads to increased activation of serotonin and norepinephrine receptors, resulting in analgesic effects. Additionally, it modulates voltage-sensitive calcium and sodium channels, contributing to its pain-relieving properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pharmacokinetic profile and its ability to provide analgesic effects without the addictive properties of opioids. Its dual mechanism of action involving both neurotransmitter reuptake inhibition and ion channel modulation sets it apart from other analgesics .

Properties

IUPAC Name

1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHJRCONJZNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963686
Record name 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46868-19-3
Record name N-Desmethylnefopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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